molecular formula C9H13ClN4 B15305855 1-(6-Chloropyrazin-2-yl)piperidin-4-amine CAS No. 80959-08-6

1-(6-Chloropyrazin-2-yl)piperidin-4-amine

Cat. No.: B15305855
CAS No.: 80959-08-6
M. Wt: 212.68 g/mol
InChI Key: LHKSJQJNLQHUNN-UHFFFAOYSA-N
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Description

1-(6-Chloropyrazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of aminopyrazines These compounds contain an amino group attached to a pyrazine ring

Preparation Methods

The synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine typically involves the reaction of 6-chloropyrazine-2-amine with piperidine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide and bases such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Chloropyrazin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloropyrazin-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-(6-Chloropyrazin-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:

    2-Amino-6-chloropyrazine: This compound also contains a pyrazine ring with an amino group and a chlorine atom, but lacks the piperidine moiety.

    1-(6-Chloropyrazin-2-yl)piperidin-4-one: This compound is similar but contains a ketone group instead of an amine group.

The uniqueness of this compound lies in its specific structure, which combines the pyrazine and piperidine moieties, potentially leading to unique biological activities and applications.

Properties

CAS No.

80959-08-6

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

1-(6-chloropyrazin-2-yl)piperidin-4-amine

InChI

InChI=1S/C9H13ClN4/c10-8-5-12-6-9(13-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2

InChI Key

LHKSJQJNLQHUNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CN=CC(=N2)Cl

Origin of Product

United States

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